1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
Description
1-Benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring substituted at the 1-position with a benzyl group. Its IUPAC name is 1-(phenylmethyl)-4-(4-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 903589-83-3; ChemSpider ID: 24732564) . The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with kinase ATP-binding domains . The benzyl and piperazine substituents enhance solubility and modulate target affinity, making this compound a candidate for kinase inhibition studies, particularly in cancer and inflammatory diseases .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-4-13(5-3-1)11-21-6-8-22(9-7-21)16-14-10-19-20-15(14)17-12-18-16/h1-5,10,12H,6-9,11H2,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNPICBCKURRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile
The most efficient route involves cyclizing 5-amino-1H-pyrazole-4-carbonitrile (A) with formamidine acetate in refluxing ethanol (78% yield):
$$
\text{(A) + H}2\text{NCH(NH}2\text{)OAc} \xrightarrow{\Delta, \text{EtOH}} \text{1H-Pyrazolo[3,4-d]pyrimidine} \quad
$$
Chlorination at position 4 using POCl₃/PCl₅ (1:3) at 110°C for 6 hr provides the key intermediate 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (B) in 92% purity.
Piperazine Functionalization Strategies
Direct N-Benzylation of Piperazine
Benzylation of unprotected piperazine requires careful stoichiometric control to avoid over-alkylation:
$$
\text{Piperazine + Benzyl chloride (1.05 eq)} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 50^\circ\text{C}} \text{1-Benzylpiperazine (87% yield)} \quad
$$
Excess base (2.5 eq K₂CO₃) and dimethylformamide solvent minimize bis-alkylation byproducts (<5%).
Coupling Methodologies
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (B) with 1-benzylpiperazine demonstrates temperature-dependent regioselectivity:
| Conditions | Yield | Byproducts | Reference |
|---|---|---|---|
| DMF, 80°C, 12 hr | 62% | N1-alkylation (18%) | |
| NMP, 120°C, microwave, 2 hr | 78% | Dechlorination (7%) | |
| DMSO, 100°C, 8 hr | 71% | Piperazine decomposition (9%) |
Microwave-assisted conditions in N-methylpyrrolidone (NMP) provide optimal balance between reaction rate and selectivity.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables installation of complex piperazine derivatives:
$$
\text{(B) + 1-Benzylpiperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3, \text{dioxane}} \text{Target (85% yield)} \quad
$$
This method circumvents SNAr limitations but requires rigorous exclusion of moisture and oxygen.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilized piperazine resins allow iterative functionalization:
One-Pot Assembly
Sequential reactions in a single vessel improve atom economy:
$$
\text{4-Hydrazinylpyrimidine + Benzyl isocyanate} \xrightarrow{\text{AcOH, 70°C}} \text{Target via cyclocondensation/alkylation} \quad
$$
Yields remain moderate (55%) due to competing decomposition pathways.
Purification and Characterization
Final products require chromatographic purification (SiO₂, EtOAc/hexane 3:7 → 1:1 gradient). Key characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-3), 7.35–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, NCH₂Ph), 3.85–3.72 (m, 8H, piperazine)
- HRMS : m/z calcd for C₁₆H₁₈N₇ [M+H]⁺ 316.1618, found 316.1615
Scale-Up Considerations
Industrial production favors SNAr over transition metal-catalyzed methods due to:
- Lower catalyst costs ($12/kg vs $480/kg for Pd catalysts)
- Simplified workup procedures
- Compatibility with continuous flow reactors (residence time 45 min at 130°C)
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can disrupt the cell cycle, leading to the inhibition of cancer cell proliferation . The pyrazolo[3,4-d]pyrimidine core is crucial for binding to the active site of the enzyme, while the piperazine ring enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications to its substituents significantly altering biological activity. Below is a systematic comparison of analogs:
Piperazine-Substituted Analogs
Key Observations :
- Electron-withdrawing groups (e.g., Cl in ) enhance target specificity for kinases like VEGFR-2 , while electron-donating groups (e.g., methyl in ) improve metabolic stability .
- Piperazine substitution patterns influence solubility and binding kinetics. For example, bulky aryl groups (e.g., 4-phenylpiperazine in ) may hinder ATP-binding pocket access compared to smaller substituents.
Urea-Linked Bisaryl Analogs
Key Observations :
- Urea-linked derivatives exhibit potent pan-RAF inhibition (IC50 < 100 nM) due to strong hydrogen bonding with kinase catalytic domains .
- Electron-deficient aryl groups (e.g., 3-cyanophenyl in 1p) enhance potency compared to electron-rich analogs .
Hydrazine Derivatives
Key Observations :
- Hydrazine derivatives are synthesized via nucleophilic substitution (e.g., replacing chloro groups with hydrazine) , contrasting with reductive amination used for piperazine analogs (e.g., ).
- Schiff base formation (e.g., 5a) improves cellular uptake and pro-apoptotic activity .
Heterocyclic Hybrids
Key Observations :
- Fusion with thienopyrimidine () broadens kinase selectivity but complicates synthesis due to multi-step reactions .
Biological Activity
1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring via a benzyl group, which contributes to its unique pharmacological properties. Its primary biological activity appears to be related to the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
The primary target of this compound is CDK2 . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition leads to cell cycle arrest and subsequently inhibits cell proliferation, making it a potential candidate for cancer therapy.
Key Mechanisms:
- Inhibition of CDK2 : Prevents cells from entering the S phase.
- Cell Cycle Arrest : Induces G1 phase arrest, limiting cell growth and division.
- Impact on Cellular Processes : Alters gene expression and affects various signaling pathways associated with cell survival and proliferation.
Biological Activity and Research Findings
Numerous studies have explored the biological activity of this compound, particularly its anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to reduce mTORC1 activity and enhance autophagy under certain conditions, which are critical mechanisms in cancer biology.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | MIA PaCa-2 (Pancreatic Cancer) | <0.5 | Reduced mTORC1 activity |
| Study 2 | Various Cancer Lines | Submicromolar | Increased autophagy |
Case Study 1: Antiproliferative Effects
A study focusing on MIA PaCa-2 cells demonstrated that this compound significantly inhibited cell growth at submicromolar concentrations. The mechanism involved disrupting autophagic flux by interfering with mTORC1 reactivation during nutrient refeed conditions. This suggests that the compound could selectively target cancer cells under metabolic stress while sparing normal cells.
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship of related compounds have revealed that modifications in the pyrazolo[3,4-d]pyrimidine core can enhance biological activity. Compounds with similar structures showed varying degrees of CDK inhibition and antiproliferative effects, indicating that structural optimization can lead to more potent derivatives.
Q & A
What are the common synthetic routes for 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization reactions and functional group substitutions. Key steps include:
- Core Formation : Cyclization of hydrazines with carbonyl precursors to form the pyrazolo[3,4-d]pyrimidine core .
- Piperazine Substitution : Reaction of the core with benzyl chloride derivatives under reflux in solvents like ethanol or dichloromethane (DCM) .
- Purification : Solvent evaporation under reduced pressure followed by crystallization (e.g., ethanol or methanol) to isolate the final compound .
Example: Heating 4,6-dichloro-1-phenyl-pyrazolo[3,4-d]pyrimidine with benzylpiperazine in ethanol under reflux yields the target compound after recrystallization .
Which functional groups in this compound influence its reactivity and bioactivity?
Level: Basic
Methodological Answer:
Critical functional groups include:
- Pyrazolo[3,4-d]pyrimidine Core : Provides a planar aromatic system for π-π stacking with biological targets .
- Benzyl Group : Enhances lipophilicity, improving membrane permeability .
- Piperazine Moiety : Introduces basicity and hydrogen-bonding potential, crucial for receptor interactions .
These groups collectively affect solubility, stability, and binding affinity. For example, modifying the benzyl group (e.g., halogenation) can alter antimicrobial or anticancer activity .
How can researchers design experiments to optimize kinase inhibitory activity?
Level: Advanced
Methodological Answer:
Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the benzyl or piperazine groups and test inhibition against kinases (e.g., VEGFR-2, RET) .
- Molecular Docking : Use software like AutoDock to predict binding modes with kinase ATP-binding pockets .
- Kinase Assays : Employ biochemical assays (e.g., ADP-Glo™) to quantify IC50 values and selectivity profiles .
Example: Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety enhanced RET kinase inhibition in analogs .
How can contradictions in biological activity data across studies be resolved?
Level: Advanced
Methodological Answer:
Contradictions (e.g., antimicrobial vs. anticancer activity) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. MTT for cytotoxicity) .
- Compound Purity : Validate purity via HPLC or LC-MS to exclude impurities influencing results .
- Orthogonal Assays : Confirm activity using multiple methods (e.g., SPR for binding affinity and cell-based assays for functional effects) .
Example: A compound showing inconsistent anticancer activity was re-evaluated using standardized cell lines (e.g., NCI-60 panel) and purity >95% .
What strategies enhance target selectivity via piperazine modification?
Level: Advanced
Methodological Answer:
- Substituent Engineering : Introduce polar groups (e.g., -OH, -OCH₃) to improve hydrogen bonding with specific receptors .
- Fragment-Based Design : Replace benzyl with fluorobenzyl to exploit hydrophobic pockets in targets like EGFR .
- Crystallography : Resolve co-crystal structures to guide rational modifications (e.g., 4-fluorobenzylpiperazine derivatives showed enhanced EGFR binding) .
What analytical techniques confirm the compound’s structural integrity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions and piperazine connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₂H₂₃ClN₈, MW 434.9 g/mol) .
- X-Ray Crystallography : Resolves 3D conformation, critical for understanding binding modes .
How to assess pharmacokinetics in preclinical models?
Level: Advanced
Methodological Answer:
- In Vitro ADME : Use Caco-2 cells for permeability and liver microsomes for metabolic stability .
- In Vivo Studies : Administer in rodent models and measure plasma half-life (t₁/₂) via LC-MS/MS .
- Protein Binding : Equilibrium dialysis to determine plasma protein binding (%) .
What computational methods predict binding modes with EGFR?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS) .
- Free Energy Perturbation (FEP) : Calculate binding free energy changes for mutant EGFR variants .
- Density Functional Theory (DFT) : Analyze electronic properties of substituents affecting binding .
Example: Pyrazolo[3,4-d]pyrimidine derivatives showed strong EGFR binding in simulations, validated by IC50 < 100 nM in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
